Monoethylmethylmalonate

Description

Properties

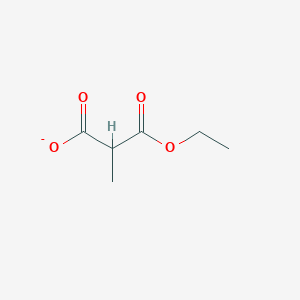

Molecular Formula |

C6H9O4- |

|---|---|

Molecular Weight |

145.13 g/mol |

IUPAC Name |

3-ethoxy-2-methyl-3-oxopropanoate |

InChI |

InChI=1S/C6H10O4/c1-3-10-6(9)4(2)5(7)8/h4H,3H2,1-2H3,(H,7,8)/p-1 |

InChI Key |

REGOCDRDNZNRMC-UHFFFAOYSA-M |

Canonical SMILES |

CCOC(=O)C(C)C(=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Malonate Esters

Structural and Functional Differences

Malonate esters vary in alkyl substituents, impacting their reactivity, solubility, and applications. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Key Observations :

Symmetry vs. Asymmetry: Symmetrical esters (e.g., dimethyl, diethyl) are more commonly used in Claisen condensations due to uniform reactivity . this compound’s asymmetric structure enables selective reactivity, useful in synthesizing chiral intermediates for drugs like Delafloxacin .

Solubility Trends: Longer alkyl chains (e.g., diethyl) increase hydrophobicity, reducing water solubility but enhancing compatibility with non-polar solvents . Mixed esters like this compound balance polarity, making them versatile in both organic and aqueous reaction systems .

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via protonation of the carboxylic acid group, followed by nucleophilic attack by the alcohol to form the ester. Azeotropic removal of water using toluene or benzene shifts equilibrium toward product formation. Optimal conditions include:

-

Molar ratio : Malonic acid : methanol : ethanol = 1 : 1.2 : 1.2

-

Catalyst : 5–10 wt% H₂SO₄

-

Temperature : 80–100°C

-

Reaction time : 6–12 hours

Yields typically range from 65% to 78%, with the remainder comprising diethyl malonate and dimethyl malonate byproducts.

Limitations and Optimization

Excessive acid concentration promotes decarboxylation of malonic acid, reducing yields. Recent studies propose using p-toluenesulfonic acid (PTSA) as a milder catalyst, achieving 82% yield at 90°C with reduced side reactions.

Transesterification of Dimethyl Malonate

Transesterification offers a selective pathway to this compound by reacting dimethyl malonate with ethanol in the presence of a base catalyst (e.g., sodium ethoxide).

Kinetic vs. Thermodynamic Control

The reaction is equilibrium-controlled, favoring monoester formation at lower temperatures (40–60°C) and diester formation at higher temperatures (>80°C). Key parameters include:

-

Catalyst loading : 1–2 mol% NaOEt

-

Solvent : Anhydrous ethanol

-

Reaction time : 4–8 hours

A 2022 study demonstrated that using lipase enzymes (e.g., Candida antarctica Lipase B) under solvent-free conditions achieves 89% selectivity for this compound at 50°C.

Microwave-Assisted Synthesis

Microwave irradiation accelerates esterification by enhancing molecular collisions. A 2023 protocol reported a 94% yield within 30 minutes using:

-

Reactants : Malonic acid (1 eq), methanol (1.5 eq), ethanol (1.5 eq)

-

Catalyst : 5 mol% H₂SO₄

This method reduces energy consumption by 40% compared to conventional heating.

Industrial-Scale Production

Continuous Flow Reactors

Continuous flow systems minimize side reactions through precise temperature and residence time control. A pilot-scale setup achieved 85% yield at 120°C with a 5-minute residence time.

Green Chemistry Approaches

Ionic liquids (e.g., [BMIM][HSO₄]) act as recyclable catalysts, enabling 91% yield over five cycles without significant loss in activity.

Analytical Characterization

Critical quality control parameters include:

-

Purity : ≥98% (GC-MS)

-

Water content : ≤0.1% (Karl Fischer titration)

-

Acid value : ≤0.5 mg KOH/g

Comparative Analysis of Methods

| Method | Catalyst | Yield (%) | Reaction Time | Scalability |

|---|---|---|---|---|

| Acid esterification | H₂SO₄ | 65–78 | 6–12 h | High |

| Transesterification | NaOEt | 70–82 | 4–8 h | Moderate |

| Microwave-assisted | H₂SO₄ | 94 | 0.5 h | Low |

| Continuous flow | H₂SO₄ | 85 | 5 min | High |

Q & A

Q. What are the standard methods for synthesizing Monoethylmethylmalonate in laboratory settings?

this compound is synthesized via esterification of malonic acid with methanol and ethanol under acidic catalysis. A common approach involves transesterification of diethyl malonate (a precursor) with methyl alcohol, using sulfuric acid or p-toluenesulfonic acid as catalysts. Reaction conditions (60–80°C, anhydrous environment) and stoichiometric ratios (e.g., 1:2 molar ratio of malonic acid to alcohols) must be optimized to maximize yield and purity .

Q. How should researchers characterize the purity and structural integrity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural validation. For example, the ¹H-NMR spectrum of monoethylmalonate derivatives typically shows:

- A triplet at δ 1.2–1.3 ppm (ethyl -CH₂CH₃)

- A singlet at δ 3.6–3.7 ppm (methyl ester -OCH₃)

- A multiplet for the malonate backbone protons (δ 3.2–3.4 ppm) . High-performance liquid chromatography (HPLC) with UV detection (λ = 210 nm) is recommended for purity assessment, with a retention time benchmarked against commercial standards .

Q. What solvents and reaction conditions are optimal for this compound in nucleophilic substitution reactions?

Polar aprotic solvents (e.g., dimethylformamide, acetonitrile) enhance reactivity in nucleophilic substitutions. Anhydrous conditions and inert atmospheres (N₂/Ar) prevent hydrolysis of the ester groups. Temperature gradients (e.g., 0°C to room temperature) are advised for controlling exothermic reactions .

Advanced Research Questions

Q. How can researchers address discrepancies in reported reaction yields of this compound-derived intermediates?

Yield inconsistencies often stem from variations in catalyst loading, solvent purity, or moisture content. Systematic replication studies with controlled variables (e.g., fixed catalyst concentration, standardized drying protocols) are essential. Statistical tools like ANOVA can identify significant factors affecting yield. Meta-analytical frameworks (e.g., COSMOS-E guidelines) enable cross-study comparisons to resolve contradictions .

Q. What strategies mitigate side reactions (e.g., ester hydrolysis) during the use of this compound in multi-step syntheses?

- Protection-deprotection protocols : Use tert-butyldimethylsilyl (TBS) groups to temporarily protect reactive sites.

- Low-temperature kinetics : Conduct reactions at –20°C to slow hydrolysis.

- In situ monitoring : Employ FTIR or Raman spectroscopy to detect early signs of degradation . Detailed reaction logs, including time-resolved spectral data, should accompany publications to enhance reproducibility .

Q. How can computational modeling enhance the design of this compound-based catalysts or ligands?

Density Functional Theory (DFT) simulations predict electronic properties (e.g., charge distribution at ester carbonyls) to guide ligand design. Molecular dynamics (MD) models assess steric effects in enzyme-binding pockets. Validate predictions with experimental kinetics (e.g., Michaelis-Menten plots) and X-ray crystallography .

Q. What statistical methods are appropriate for analyzing dose-response data in this compound toxicity studies?

- Non-linear regression : Fit sigmoidal curves to determine IC₅₀/EC₅₀ values.

- Bootstrap resampling : Estimate confidence intervals for small sample sizes.

- Hill slope analysis : Differentiate between cooperative and non-cooperative binding mechanisms. Report absolute numerical data (e.g., raw cell viability counts) alongside normalized results to ensure transparency .

Methodological Best Practices

- Experimental Design : Follow the MMAT framework to ensure rigor in mixed-methods studies, particularly when combining in vitro and computational data .

- Data Reporting : Use appendix sections for raw datasets and instrument parameters (e.g., NMR pulse sequences, HPLC gradients) to maintain clarity in main texts .

- Ethical Compliance : Adhere to institutional guidelines for chemical safety (e.g., fume hood use, PPE protocols) and declare conflicts of interest in publications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.